molecular formula C25H32FN3O3 B3951014 1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine

1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine

Cat. No. B3951014
M. Wt: 441.5 g/mol
InChI Key: JGVVWQOHOMPFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine, commonly known as DFPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DFPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

DFPP's mechanism of action is not fully understood, but it is believed to act by binding to and modulating the activity of various neurotransmitter receptors. DFPP has been shown to have both agonist and antagonist effects on different receptors, depending on the specific receptor subtype and the concentration of DFPP used.
Biochemical and Physiological Effects
DFPP has a variety of biochemical and physiological effects, depending on the specific receptor subtype and the concentration of DFPP used. Some of the effects of DFPP include modulation of neurotransmitter release, inhibition of neuronal firing, and modulation of synaptic plasticity. DFPP has also been shown to have effects on various other physiological processes, including cardiovascular function, immune function, and pain perception.

Advantages and Limitations for Lab Experiments

DFPP has several advantages as a tool for scientific research. It is relatively easy to synthesize, and it has a high affinity for a variety of neurotransmitter receptors, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. However, DFPP also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, DFPP has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on DFPP. One area of research that is particularly promising is the use of DFPP as a tool for investigating the role of neurotransmitter systems in various psychiatric and neurological disorders. DFPP has been shown to have effects on a variety of neurotransmitter systems that are implicated in these disorders, making it a valuable tool for investigating their underlying mechanisms. Additionally, future research could focus on developing new derivatives of DFPP that have improved pharmacokinetic properties and fewer off-target effects, making them even more useful as tools for scientific research.

Scientific Research Applications

DFPP has been used extensively in scientific research for its potential as a tool for investigating various biological processes. One area of research where DFPP has been particularly useful is in the study of neurotransmitter systems. DFPP has been shown to bind to a variety of neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O3/c1-31-23-8-7-19(17-24(23)32-2)18-27-11-9-20(10-12-27)25(30)29-15-13-28(14-16-29)22-6-4-3-5-21(22)26/h3-8,17,20H,9-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVVWQOHOMPFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine
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1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine
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1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine
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1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine
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1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine
Reactant of Route 6
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1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine

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